Nitro blue diformazan

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Formazans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

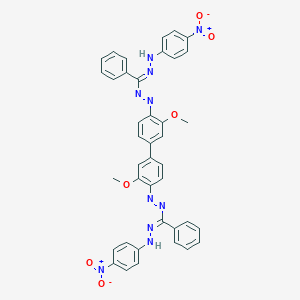

IUPAC Name |

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSVRVUKAJC-SAORWRKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-01-2 |

Source

|

| Record name | Nitroblue formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (NE,E)-N-({3,3'-dimethoxy-4'-[(E)-{[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene](phenyl)methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-N'-[(4-nitrophenyl)amino]benzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nitro Blue Diformazan: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro Blue Diformazan is a highly colored, insoluble crystalline compound that serves as a key indicator in a multitude of cellular and biochemical assays. It is the end-product of the reduction of Nitro Blue Tetrazolium (NBT), a water-soluble dye. This reduction is primarily mediated by superoxide (B77818) radicals (O₂⁻), making the formation of this compound a widely utilized method for the detection and quantification of superoxide in biological systems. This guide provides a comprehensive overview of the core chemistry, experimental applications, and underlying biological pathways related to this compound.

Core Principles: From Tetrazolium to Diformazan

This compound is not used as a starting reagent but is rather formed in situ from its precursor, Nitro Blue Tetrazolium chloride (NBT). NBT is a pale yellow, water-soluble compound that, upon reduction by a suitable electron donor, undergoes an irreversible transformation into the intensely colored, water-insoluble this compound. This reaction is central to its application in various detection assays.

The reduction of NBT to diformazan is a two-step process, often initiated by the superoxide anion. The initial reduction results in the formation of a red-colored, water-insoluble monoformazan. A second reduction step then leads to the formation of the dark blue to purple, highly insoluble diformazan. Due to its intense color and insolubility, the formation of diformazan provides a robust and localized signal for the presence of reducing agents like superoxide.

Chemical and Physical Properties

The properties of this compound are critical to its application in cellular assays. Its insolubility in aqueous solutions ensures that the colored precipitate is retained at the site of its formation, allowing for visualization within cells or tissues. For quantitative analysis, the diformazan precipitate can be solubilized using organic solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine, and the resulting colored solution can be measured spectrophotometrically.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₂N₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 748.75 g/mol | --INVALID-LINK-- |

| Appearance | Dark blue to purple crystalline solid | General Knowledge |

| Solubility | Insoluble in water; Soluble in DMSO, pyridine | --INVALID-LINK-- |

| Absorbance Maximum (in DMSO/KOH) | ~620 nm | --INVALID-LINK-- |

The NBT Assay: Detecting Superoxide Production

The most prominent application of this compound formation is in the Nitro Blue Tetrazolium (NBT) assay. This assay is a widely used method for detecting superoxide production, particularly in phagocytic cells like neutrophils and macrophages. The primary enzymatic source of superoxide in these cells is the NADPH oxidase complex.

The Role of NADPH Oxidase

NADPH oxidase is a multi-protein enzyme complex that, when activated, transfers an electron from NADPH to molecular oxygen to produce the superoxide anion. This process, known as the respiratory burst, is a critical component of the innate immune response to pathogens. The NBT assay leverages this physiological process to visualize and quantify cellular superoxide production.

The activation of NADPH oxidase is a tightly regulated process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558, which is composed of gp91phox (also known as NOX2) and p22phox.

Experimental Protocols

Quantitative NBT Assay in Cultured Cells

This protocol describes a method to quantify intracellular superoxide production in adherent cultured cells.

Materials:

-

Nitro Blue Tetrazolium (NBT) powder

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulant

-

Potassium hydroxide (B78521) (KOH), 2M

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Preparation of NBT Solution: Prepare a 1 mg/mL NBT solution in PBS. Warm to 37°C and filter-sterilize.

-

Cell Stimulation:

-

Remove the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the NBT solution to each well.

-

To stimulate superoxide production, add a known activator such as PMA (e.g., at a final concentration of 100-200 ng/mL) to the experimental wells. Include unstimulated control wells.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes). During this time, cells producing superoxide will reduce the NBT, resulting in the formation of a dark blue formazan (B1609692) precipitate.

-

Termination of Reaction:

-

Carefully remove the NBT solution from the wells.

-

Gently wash the cells twice with PBS to remove any extracellular formazan precipitate.

-

-

Solubilization of Diformazan:

-

Add 120 µL of 2M KOH to each well to solubilize the cell membranes.

-

Add 140 µL of DMSO to each well to dissolve the intracellular formazan crystals.

-

Gently shake the plate for 10 minutes at room temperature to ensure complete solubilization.

-

-

Quantification: Measure the absorbance of the solution in each well at 620 nm using a microplate reader. The absorbance is directly proportional to the amount of formazan produced, and thus to the amount of superoxide generated.

Chemical Reaction: NBT Reduction to Diformazan

The reduction of Nitro Blue Tetrazolium by superoxide involves the transfer of electrons to the tetrazolium rings, leading to their cleavage and the formation of the highly conjugated formazan structure.

Data Interpretation and Considerations

The amount of formazan produced, as measured by the absorbance at 620 nm, is directly proportional to the amount of superoxide generated by the cells. To calculate the absolute amount of superoxide, the molar extinction coefficient of diformazan is required. However, this value can vary depending on the solvent used for solubilization. It is therefore recommended to include a standard curve generated with known amounts of purified formazan if absolute quantification is necessary.

Limitations and Interferences:

-

Specificity: While the NBT assay is widely used for superoxide detection, other cellular reductases can also reduce NBT to formazan. Therefore, it is important to include appropriate controls, such as inhibitors of NADPH oxidase (e.g., diphenyleneiodonium (B1195379) - DPI) or superoxide dismutase (SOD), to confirm the specificity of the signal.

-

Toxicity: NBT can be toxic to cells, especially at high concentrations or with prolonged incubation times. It is advisable to optimize the NBT concentration and incubation period for the specific cell type being studied.

-

Quantification: The complete solubilization of the formazan precipitate is crucial for accurate quantification. Incomplete solubilization can lead to an underestimation of superoxide production.

Conclusion

This compound is a robust and versatile indicator for the detection and quantification of superoxide in biological systems. Its formation from the reduction of NBT by superoxide, primarily generated by NADPH oxidase, provides a reliable method to study cellular oxidative stress and the inflammatory response. By understanding the underlying chemical principles, the biological pathways involved, and the details of the experimental protocol, researchers can effectively utilize the NBT assay to gain valuable insights into a wide range of physiological and pathological processes.

A Technical Guide to Nitro Blue Diformazan: Structure, Synthesis, and Application in Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nitro blue diformazan, a critical chromogenic product formed from the reduction of Nitroblue tetrazolium chloride. This guide details its chemical structure, the mechanism of its formation in the widely used Nitroblue tetrazolium (NBT) assay for superoxide (B77818) detection, and provides detailed experimental protocols for its quantification.

Core Concepts: From Tetrazolium Salt to Diformazan

Nitroblue tetrazolium chloride (NBT) is a pale yellow water-soluble salt that, upon reduction, is converted into a dark blue, water-insoluble diformazan.[1] This reaction is a cornerstone of various biochemical assays, most notably for the detection of superoxide radicals (O₂⁻), which are a key type of reactive oxygen species (ROS).

The reduction of NBT to formazan (B1609692) is a two-step process. In the presence of a reducing agent, such as the superoxide anion, each of the two tetrazolium rings in the NBT molecule is opened, leading to the formation of a highly colored formazan structure.[1] The initial reduction product is a red monoformazan, which is then further reduced to the stable, dark blue diformazan. The intense color of the diformazan product allows for its easy visualization and quantification.

Chemical Structure and Properties

A clear understanding of the chemical structures of both Nitroblue tetrazolium chloride and its resulting diformazan is essential for comprehending the assay's mechanism.

Nitroblue Tetrazolium Chloride (NBT) is a ditetrazolium salt. Its chemical structure is characterized by two tetrazolium rings linked by a biphenyl (B1667301) bridge.

This compound is the product of the reduction of NBT. The reduction process opens the tetrazolium rings, resulting in a linear formazan structure. This structural change is responsible for the dramatic color shift from pale yellow to deep blue.

The key physicochemical properties of this compound and its precursor, Nitroblue tetrazolium chloride, are summarized in the table below for easy comparison.

| Property | This compound | Nitroblue Tetrazolium Chloride |

| IUPAC Name | N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide[2] | 2,2'-bis(4-Nitrophenyl)-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-diphenylene)ditetrazolium chloride[3] |

| Molecular Formula | C₄₀H₃₂N₁₀O₆[2][4] | C₄₀H₃₀Cl₂N₁₀O₆[3] |

| Molecular Weight | 748.75 g/mol [4] | 817.64 g/mol [3] |

| CAS Number | 16325-01-2[2] | 298-83-9[3] |

| Appearance | Dark blue solid | Light yellow crystalline powder[3] |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and pyridine.[5][6] | Soluble in water and ethanol.[7] |

| Molar Extinction Coefficient (ε) in DMSO | 235,000 M⁻¹cm⁻¹[8] | Not applicable (precursor) |

| Absorption Maximum (λmax) | ~620 nm (in DMSO/KOH)[9][10] | ~257 nm (in water) |

Signaling Pathway: The NBT Reduction Assay for Superoxide Detection

The NBT assay is a widely used method for measuring the production of superoxide by cells, particularly phagocytes like neutrophils and macrophages. This process is a key component of the innate immune response. The signaling pathway and experimental workflow can be visualized as follows:

Caption: Workflow of the NBT assay for superoxide detection.

Experimental Protocols

The following are detailed methodologies for performing a quantitative NBT assay to measure intracellular superoxide production in phagocytic cells.

Reagents and Materials

-

Nitroblue tetrazolium (NBT) solution: 1 mg/mL in phosphate-buffered saline (PBS), sterile filtered.

-

Phorbol 12-myristate 13-acetate (PMA) stock solution: 1 mg/mL in dimethyl sulfoxide (B87167) (DMSO). Working solution: 1 µg/mL in PBS.

-

Cell suspension (e.g., neutrophils, macrophages) at a concentration of 1 x 10⁶ cells/mL in PBS.

-

2M Potassium hydroxide (B78521) (KOH).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplate.

-

Microplate reader.

Assay Procedure

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well microplate.

-

Stimulation:

-

For stimulated samples, add 10 µL of the PMA working solution (10 ng/mL final concentration).

-

For unstimulated (control) samples, add 10 µL of PBS.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 30 minutes.

-

NBT Addition: Add 100 µL of the NBT solution to each well.

-

Second Incubation: Incubate the plate for an additional 60 minutes at 37°C. During this time, cells that are producing superoxide will reduce the NBT, resulting in the formation of blue formazan crystals.

-

Termination of Reaction: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant without disturbing the cell pellet and the formazan precipitate.

-

Solubilization of Diformazan:

-

Quantification: Measure the absorbance of each well at a wavelength between 600 and 630 nm using a microplate reader.[9][10] The absorbance is directly proportional to the amount of superoxide produced.

Data Analysis

The amount of superoxide produced can be calculated by comparing the absorbance of the stimulated samples to that of the unstimulated controls. For more quantitative results, a standard curve can be generated using known concentrations of a reducing agent to reduce NBT.

Conclusion

This compound is the intensely colored, insoluble end-product of the reduction of Nitroblue tetrazolium chloride. Its formation is a reliable indicator of superoxide production, making the NBT assay an invaluable tool in immunology, cell biology, and drug development for studying oxidative stress and phagocytic function. The detailed protocols and structural information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this important biochemical reaction in their work.

References

- 1. Nitrotetrazolium blue - WikiLectures [wikilectures.eu]

- 2. This compound | C40H32N10O6 | CID 6001698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitro blue tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 4. Nitro blue tetrazolium diformazan | CymitQuimica [cymitquimica.com]

- 5. diva-portal.org [diva-portal.org]

- 6. A simple method for the solubilisation of reduced NBT, and its use as a colorimetric assay for activation of human macrophages by gamma-interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

- 8. researchgate.net [researchgate.net]

- 9. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Nitro Blue Tetrazolium Reduction to Diformazan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanism behind the reduction of Nitro Blue Tetrazolium (NBT) to its colored diformazan product. This reaction is a cornerstone of various assays in biomedical research, particularly for the detection of superoxide (B77818) radicals and the assessment of cellular oxidative stress. This document details the underlying chemistry, the enzymatic pathways involved, standardized experimental protocols, and quantitative data to aid in the design and interpretation of experiments utilizing the NBT assay.

The Chemical Reaction: From Tetrazolium to Diformazan

Nitro Blue Tetrazolium (NBT) is a water-soluble, pale yellow ditetrazolium salt. Its reduction to a dark blue, water-insoluble diformazan is the basis of its utility as a chromogenic indicator. This transformation is a two-step process initiated by a reducing agent, most notably the superoxide radical (O₂⁻).

The reaction begins with the acceptance of an electron by one of the tetrazolium rings of the NBT molecule, leading to the formation of a highly reactive intermediate known as a tetrazoinyl radical. This radical is unstable and readily undergoes dismutation. In this second step, another tetrazoinyl radical is involved, resulting in the formation of the stable, intensely colored diformazan precipitate.[1][2] Only one of the two tetrazolium rings in the NBT molecule is typically reduced in this process.

The stoichiometry of the reaction indicates that two superoxide radicals are required to reduce one molecule of NBT to diformazan. The resulting diformazan is a dark blue compound that can be visually assessed or quantified spectrophotometrically after solubilization.

The Biological Context: Superoxide-Dependent and -Independent Reduction

While the primary biological reductant of NBT is the superoxide radical, it's crucial to recognize that other cellular mechanisms can also contribute to its reduction. Understanding these pathways is essential for accurate data interpretation.

Superoxide-Dependent Pathway: The Role of NADPH Oxidase

The most significant biological source of superoxide for NBT reduction is the NADPH oxidase (NOX) enzyme complex.[3][4] This multi-protein complex is predominantly found in phagocytic cells like neutrophils and macrophages, but also in various other cell types.[4] The primary function of NADPH oxidase is to transfer an electron from NADPH to molecular oxygen, generating superoxide.[3]

The activation of NADPH oxidase is a tightly regulated process initiated by a variety of stimuli, including pathogenic signals (e.g., lipopolysaccharide - LPS), phorbol (B1677699) esters (e.g., phorbol 12-myristate 13-acetate - PMA), and certain cytokines.[5] This activation involves the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558, which consists of gp91phox (also known as NOX2) and p22phox.[3] The assembled complex is then catalytically active, producing a burst of superoxide radicals. This "respiratory burst" is a key component of the innate immune response and is the primary driver of NBT reduction in stimulated phagocytes.

Superoxide-Independent Pathways

In addition to the superoxide-driven reaction, NBT can be reduced by other cellular components, although these pathways are generally less prominent, particularly in stimulated phagocytes. These superoxide-independent pathways can involve both NADH- and NADPH-linked dehydrogenases and other reducing agents within the cell.[6] It is important to consider these alternative pathways, especially when working with non-phagocytic cells or under conditions where NADPH oxidase activity is low. The use of superoxide dismutase (SOD), an enzyme that scavenges superoxide, can help to differentiate between superoxide-dependent and -independent NBT reduction.

Quantitative Analysis of Diformazan Production

The amount of diformazan produced is directly proportional to the amount of superoxide generated. Spectrophotometry is the standard method for quantifying the formazan (B1609692) precipitate after it has been solubilized.

Data Presentation: Key Parameters for NBT Assay

The following table summarizes critical quantitative data for performing and interpreting NBT reduction assays.

| Parameter | Value/Range | Notes |

| NBT Concentration | 0.1 - 1 mg/mL (0.12 - 1.2 mM) | Optimal concentration may vary depending on the cell type and stimulus. |

| Cell Density | 1 x 10⁵ - 1 x 10⁷ cells/mL | Dependent on cell type and expected level of superoxide production. |

| Incubation Time | 15 - 120 minutes | Should be optimized to ensure measurable formazan production without causing cellular toxicity. |

| Incubation Temperature | 37°C | Standard for mammalian cell-based assays. |

| pH | 7.2 - 7.4 | Optimal for physiological relevance in cell-based assays. |

| Wavelength for Absorbance | 560 - 620 nm | The peak absorbance of formazan in common solvents like DMSO. |

| Molar Extinction Coefficient (ε) of Diformazan in DMSO | ~235,000 M⁻¹cm⁻¹ | This value can be used to calculate the molar concentration of diformazan from the absorbance reading using the Beer-Lambert law (A = εcl). |

Note: These values are general guidelines and should be optimized for specific experimental systems.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for common applications of the NBT assay.

NBT Assay for Superoxide Production in Cultured Cells (e.g., Macrophages)

This protocol is designed for the quantitative measurement of intracellular superoxide production in adherent or suspension cells.

Materials:

-

Nitro Blue Tetrazolium (NBT) solution (1 mg/mL in sterile PBS)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Stimulant (e.g., PMA at 100 ng/mL or LPS at 1 µg/mL)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium hydroxide (B78521) (KOH), 2M

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere overnight if applicable.

-

Cell Stimulation: Remove the culture medium and wash the cells once with warm PBS. Add the stimulant diluted in culture medium to the appropriate wells. For unstimulated controls, add medium without the stimulant.

-

NBT Incubation: Immediately add NBT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time should be optimized based on the cell type and stimulus.

-

Termination of Reaction: After incubation, carefully remove the medium containing NBT.

-

Washing: Gently wash the cells twice with PBS to remove any remaining NBT solution.

-

Formazan Solubilization: Add 120 µL of 2M KOH to each well to lyse the cells, followed by the addition of 140 µL of DMSO to solubilize the formazan crystals. Mix thoroughly by gentle pipetting.

-

Quantification: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

NBT Assay for Superoxide Dismutase (SOD) Activity

This protocol measures the activity of SOD by its ability to inhibit the reduction of NBT by superoxide radicals generated in a cell-free system.

Materials:

-

Nitro Blue Tetrazolium (NBT) solution (1.5 mM)

-

Riboflavin (B1680620) solution (0.12 mM)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

EDTA (0.1 M) containing 0.3 mM sodium cyanide

-

Sample containing SOD activity (e.g., tissue homogenate, cell lysate, purified enzyme)

-

Light source (e.g., fluorescent light box)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, prepare the reaction mixture containing:

-

1.5 mL Potassium phosphate buffer

-

0.2 mL EDTA/cyanide solution

-

0.1 mL NBT solution

-

Sample containing SOD (volume adjusted based on expected activity)

-

Add distilled water to a final volume of 2.95 mL.

-

-

Control Preparation: Prepare a control tube containing all reagents except the SOD sample. Add an equivalent volume of buffer instead.

-

Initiation of Reaction: To initiate the photoreduction of NBT, add 50 µL of riboflavin solution to each tube.

-

Illumination: Expose the tubes to a uniform light source for 10-15 minutes. The control tube (without SOD) will turn dark blue.

-

Measurement: Measure the absorbance of both the sample and control tubes at 560 nm.

-

Calculation of Inhibition: The percentage of inhibition of NBT reduction is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Definition of SOD Unit: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction under the assay conditions.

Conclusion

The reduction of Nitro Blue Tetrazolium to diformazan is a robust and versatile chemical reaction that serves as a powerful tool for detecting and quantifying superoxide radicals in a variety of biological systems. A thorough understanding of the underlying mechanism, the involvement of enzymatic pathways such as NADPH oxidase, and the adherence to standardized, optimized protocols are paramount for generating accurate and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize the NBT assay in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The Phagocyte NOX2 NADPH Oxidase in microbial killing and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 4. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Chromatic Sentinel: A History of Nitro Blue Diformazan in Histochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of histochemistry, few reagents have left as indelible a mark as Nitro Blue Tetrazolium (NBT). For decades, the deep blue, insoluble diformazan precipitate resulting from NBT reduction has served as a vital microscopic sentinel, revealing sites of specific metabolic activity within tissues and cells. This technical guide delves into the history of Nitro Blue Diformazan, tracing its development from a novel chemical entity to an indispensable tool in the arsenal (B13267) of researchers and clinicians. We will explore the foundational studies that established its use, detail the experimental protocols that became standard practice, and visualize the key cellular pathways it helped to elucidate.

The Dawn of a New Era: The Synthesis and Initial Application of NBT

The story of NBT in histochemistry begins in the 1950s, a period of significant innovation in cytochemical techniques. Researchers sought stable and reliable indicators to visualize enzymatic processes in situ. While other tetrazolium salts were in use, they often suffered from drawbacks such as producing crystalline formazans that were difficult to localize accurately.

A significant breakthrough came in 1957 with the work of Nachlas, Tsou, de Souza, Cheng, and Seligman.[1] Their seminal paper, "Cytochemical demonstration of succinic dehydrogenase by the use of a new p-nitrophenyl substituted ditetrazole," introduced Nitro Blue Tetrazolium to the scientific community.[1] This new ditetrazolium salt was heralded for its ability to produce a fine, granular, non-crystalline diformazan deposit at the site of enzymatic activity, allowing for much greater resolution in microscopic analysis.

The initial focus of NBT histochemistry was the localization of dehydrogenase enzymes, particularly those of the mitochondrial electron transport chain. The principle of the reaction was elegant in its simplicity: in the presence of a specific substrate, a dehydrogenase would transfer electrons to NBT, reducing it to its intensely colored and insoluble diformazan. This allowed for the direct visualization of enzyme activity within the cellular landscape.

Core Principles of the NBT Reduction Reaction

The utility of NBT lies in its role as an electron acceptor. The reduction of the water-soluble, pale yellow NBT to the insoluble, deep blue diformazan is an irreversible reaction that serves as a hallmark of specific enzymatic activity.

The generalized reaction can be summarized as follows:

Substrate (reduced) + Dehydrogenase → Product (oxidized) + Dehydrogenase-H₂

Dehydrogenase-H₂ + NBT (oxidized, yellow) → Dehydrogenase + NBT-diformazan (reduced, blue) + 2H⁺

This reaction is fundamental to the various applications of NBT in histochemistry.

Key Historical Applications and Experimental Protocols

The versatility of NBT quickly led to its adoption for the study of a wide range of enzymes and cellular processes. Below are some of the key historical applications, complete with the foundational experimental protocols that were established.

Succinate (B1194679) Dehydrogenase (SDH) Activity

The initial and perhaps most well-known application of NBT was for the localization of succinate dehydrogenase (Complex II of the electron transport chain). This allowed for the direct visualization of mitochondrial function.

Table 1: Quantitative Data from Early Succinate Dehydrogenase Studies

| Parameter | Value/Observation | Reference |

| Optimal pH | 7.6 | Nachlas et al., 1957 |

| Incubation Time | 10-60 minutes | Nachlas et al., 1957 |

| NBT Concentration | 0.5 - 1.0 mg/mL | Nachlas et al., 1957 |

| Substrate (Succinate) Conc. | 0.05 - 0.1 M | Nachlas et al., 1957 |

| Appearance of Diformazan | Fine, granular, deep blue precipitate | Nachlas et al., 1957 |

Experimental Protocol for Succinate Dehydrogenase (Nachlas et al., 1957)

-

Tissue Preparation: Fresh, unfixed frozen sections (10-20 µm) are recommended to preserve enzyme activity.

-

Incubation Medium Preparation:

-

0.2 M Sodium succinate: 5 ml

-

0.2 M Phosphate buffer, pH 7.6: 5 ml

-

Nitro Blue Tetrazolium: 10 mg

-

Distilled water: 10 ml

-

-

Incubation: Incubate sections in the medium at 37°C for 10-60 minutes.

-

Washing: Rinse sections in distilled water.

-

Fixation (optional): Fix in 10% neutral buffered formalin.

-

Mounting: Mount in a suitable aqueous mounting medium.

Lactate (B86563) Dehydrogenase (LDH) and Other NAD/NADP-linked Dehydrogenases

The NBT technique was soon adapted for the localization of NAD and NADP-linked dehydrogenases, such as lactate dehydrogenase and glucose-6-phosphate dehydrogenase.[2][3] This required the inclusion of the respective coenzyme (NAD⁺ or NADP⁺) in the incubation medium. The dehydrogenase reduces the coenzyme, which in turn transfers electrons to NBT.

Table 2: Typical Incubation Medium for Lactate Dehydrogenase (LDH)

| Component | Concentration |

| Sodium Lactate | 0.1 M |

| NAD⁺ | 1 mg/mL |

| NBT | 0.5 mg/mL |

| Phosphate Buffer (pH 7.4) | 0.1 M |

| Polyvinyl Alcohol (optional) | 15-20% |

Experimental Protocol for Lactate Dehydrogenase

-

Tissue Preparation: Fresh, unfixed frozen sections (10-20 µm).

-

Incubation Medium Preparation: Dissolve the components listed in Table 2 in distilled water. The inclusion of polyvinyl alcohol was a later modification to reduce the diffusion of soluble dehydrogenases.

-

Incubation: Incubate sections at 37°C for 30-60 minutes.

-

Washing and Mounting: As per the SDH protocol.

NADPH Oxidase and Superoxide (B77818) Production

A critically important application of NBT that emerged was its use in detecting superoxide radical (O₂⁻) production, particularly by the NADPH oxidase enzyme complex in phagocytic cells. In this context, NBT is directly reduced by superoxide. This "NBT test" became a diagnostic cornerstone for Chronic Granulomatous Disease (CGD), a genetic disorder where phagocytes are unable to produce superoxide to kill certain pathogens.

Table 3: NBT Test for Phagocytic NADPH Oxidase Activity

| Parameter | Observation in Healthy Individuals | Observation in CGD Patients |

| NBT Reduction | Positive (blue formazan (B1609692) precipitate) | Negative (no formazan precipitate) |

| Stimulant | Phorbol myristate acetate (B1210297) (PMA) | Phorbol myristate acetate (PMA) |

Experimental Protocol for the NBT Test

-

Cell Preparation: Isolate neutrophils from peripheral blood.

-

Incubation: Incubate neutrophils with NBT (1 mg/mL) in the presence of a stimulant such as PMA.

-

Observation: Microscopically examine the cells for the presence of intracellular blue formazan deposits.

Visualization of Key Signaling Pathways

The power of NBT histochemistry lies in its ability to provide a visual representation of complex cellular processes. The following diagrams, generated using the DOT language, illustrate the key pathways where NBT has been historically employed.

Caption: Electron flow from succinate to NBT via succinate dehydrogenase.

Caption: NBT reduction by superoxide produced by NADPH oxidase.

Conclusion

The introduction of Nitro Blue Tetrazolium in the 1950s revolutionized the field of histochemistry. Its ability to form a fine, intensely colored, and insoluble diformazan at the site of reduction provided an unparalleled method for localizing a wide array of enzymatic activities and cellular processes. From elucidating the function of mitochondria to providing a crucial diagnostic tool for immune deficiencies, the legacy of NBT is woven into the fabric of modern cell biology and pathology. While newer, more sophisticated techniques have since been developed, the historical significance and the foundational principles established by the use of NBT continue to be relevant to researchers today. This guide serves as a testament to the enduring impact of this remarkable molecule and the pioneering scientists who brought its utility to light.

References

- 1. Cytochemical demonstration of succinic dehydrogenase by the use of a new p-nitrophenyl substituted ditetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYTOCHEMICAL LOCALIZATION OF LACTIC DEHYDROGENASE IN WHITE SKELETAL MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histochemistry and cytochemistry of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Nitro Blue Diformazan: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Nitro blue diformazan (NBF) is the intensely colored, water-insoluble end-product resulting from the reduction of the water-soluble tetrazolium salt, Nitro blue tetrazolium chloride (NBT). This conversion serves as a widely utilized indicator for redox activity in various biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of NBF, alongside detailed experimental protocols for its application in key research areas.

Core Physical and Chemical Properties

The fundamental characteristics of this compound and its precursor, Nitro blue tetrazolium chloride, are summarized below. These properties are crucial for understanding its behavior in experimental settings, including its spectral characteristics for quantification and its solubility for proper handling and analysis.

This compound (NBF)

This compound is the reduced form of NBT and is the chromophore measured in assays.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₃₂N₁₀O₆ | [1][2] |

| Molecular Weight | 748.75 g/mol | [3][4] |

| Appearance | Dark blue/purple, insoluble precipitate | [5][6] |

| CAS Number | 16325-01-2 | [1] |

Nitro blue tetrazolium chloride (NBT)

NBT is the water-soluble precursor salt that is reduced to form the colored formazan (B1609692).

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₃₀Cl₂N₁₀O₆ | [7] |

| Molecular Weight | 817.64 g/mol | [7] |

| Appearance | Light yellow crystalline powder | [8] |

| Melting Point | ~200 °C (decomposes) | [8] |

| CAS Number | 298-83-9 | [7] |

Quantitative Data

Spectral Properties

The quantification of formazan is typically performed spectrophotometrically after solubilization. The absorption maximum can vary slightly depending on the solvent used.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source(s) |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | ~560-620 | 120,000 (at 730 nm for diformazan) | [9][10] |

| Nitro blue monoformazan | Dimethyl sulfoxide (DMSO) | ~520-550 | 235,000 (at 680 nm for monoformazan) | [9] |

| Nitro blue tetrazolium chloride | Water | 257 | 61,300 | [10] |

Solubility

This compound is notoriously insoluble in aqueous solutions, a property that is exploited for its localization in histochemical staining. For quantitative analysis, it must be solubilized in an organic solvent.

| Compound | Solvent | Solubility | Source(s) |

| This compound | Dimethyl sulfoxide (DMSO) | Soluble | [11][12] |

| Potassium hydroxide (B78521) (KOH) and DMSO | Soluble (method for solubilization) | [11] | |

| Chloroform | Soluble (for extraction from tissues) | [6] | |

| Nitro blue tetrazolium chloride | Water | 10 mg/mL | [10] |

| Ethanol | 5 mg/mL | [10] | |

| 2-Methoxyethanol | 20 mg/mL | [10] | |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | ||

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Chemical Reactions and Signaling Pathways

The reduction of NBT to formazan is a hallmark of superoxide (B77818) production, often initiated by the activity of NADPH oxidase (NOX) in phagocytic cells.

NBT Reduction by Superoxide

The ditetrazolium salt NBT undergoes a two-step reduction by superoxide anions (O₂⁻), first forming a red, water-insoluble monoformazan intermediate, and then the final dark blue, water-insoluble diformazan.[6]

NADPH Oxidase (NOX) Signaling Pathway

In phagocytic cells, the activation of the NADPH oxidase enzyme complex is a primary source of superoxide for NBT reduction. This pathway is critical in the innate immune response and is implicated in various pathologies. The assembly and activation of the NOX2 complex involves the translocation of cytosolic subunits to the membrane-bound cytochrome b₅₅₈.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Superoxide-dependent and superoxide-independent pathways for reduction of nitroblue tetrazolium in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitro Blue Diformazan: A Technical Guide to its Spectrophotometric Quantification and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro blue tetrazolium (NBT), a pale yellow water-soluble salt, serves as a crucial indicator for the presence of superoxide (B77818) radicals (O₂⁻) in biological systems. Upon reduction by superoxide, NBT is converted into a water-insoluble, dark blue formazan (B1609692) deposit, known as nitro blue diformazan (NBD). This reaction forms the basis of the widely used NBT assay, a fundamental tool for quantifying superoxide production and assessing oxidative stress in cellular and tissue samples. This technical guide provides an in-depth overview of the absorbance spectrum of NBD, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways that generate the superoxide radicals detected by this assay.

Physicochemical Properties and Absorbance Spectrum of this compound

The reduction of nitro blue tetrazolium chloride by superoxide anions results in the formation of formazan crystals. This process can yield two distinct products: a partially reduced monoformazan (MF) and a fully reduced diformazan (DF). The diformazan is the characteristic dark blue precipitate that is typically quantified.

The absorbance spectrum of this compound is dependent on the solvent used for its solubilization. The maximal absorbance wavelength (λmax) and the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, are critical parameters for the accurate quantification of NBD.

Quantitative Spectrophotometric Data

The following tables summarize the key spectrophotometric properties of this compound and its precursor in various solvents.

Table 1: Molar Extinction Coefficients of NBT Reduction Products in Dimethyl Sulfoxide (B87167) (DMSO)

| Compound | Molar Extinction Coefficient (ε) in DMSO (M⁻¹cm⁻¹) |

| Monoformazan (MF) | 120,000[1] |

| Diformazan (DF) | 235,000[1] |

Table 2: Absorbance Maxima (λmax) of this compound in Various Solvents

| Solvent | λmax (nm) |

| Dimethyl sulfoxide (DMSO) | 730 (for Diformazan)[1] |

| Potassium Hydroxide (2M) and Dimethyl sulfoxide (DMSO) | 620[2][3] |

| Pyridine | Not explicitly found in search results |

| Chloroform (B151607) extraction followed by dissolution in DMSO and Potassium Hydroxide | 630 |

Experimental Protocols

The quantitative NBT assay is a versatile method to measure superoxide production in various biological samples, including cultured cells and tissues. The following are detailed protocols for performing this assay.

Protocol 1: Quantitative NBT Assay in Cultured Cells

This protocol is adapted for the quantification of intracellular superoxide production in adherent or suspension cells.

Materials:

-

Nitro blue tetrazolium (NBT) solution (1 mg/mL in serum-free culture medium)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stimulant of superoxide production (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Solubilization solution: 2M Potassium Hydroxide (KOH) and Dimethyl sulfoxide (DMSO)[2][3][4]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.

-

Cell Treatment: Remove the culture medium and wash the cells gently with pre-warmed PBS.

-

NBT Incubation: Add 100 µL of the NBT solution to each well. For stimulated conditions, add the desired concentration of a superoxide-inducing agent (e.g., PMA).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined time (e.g., 30-60 minutes). During this time, the NBT will be reduced to formazan by intracellular superoxide, forming a blue precipitate.

-

Termination of Reaction: After incubation, carefully remove the NBT solution.

-

Washing: Gently wash the cells with PBS to remove any remaining NBT solution.

-

Formazan Solubilization: Add 100 µL of 2M KOH to each well to dissolve the cell membranes and then add 120 µL of DMSO to solubilize the formazan crystals.[2][3] Mix thoroughly by gentle pipetting or on a plate shaker until the blue color is uniform.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution in a microplate reader at a wavelength of 620 nm.[2][3]

-

Quantification: The amount of superoxide produced is proportional to the absorbance reading. A standard curve can be generated using a known amount of formazan to quantify the results.

Protocol 2: NBT Staining and Quantification in Plant Tissues

This protocol is designed for the in situ detection and subsequent quantification of superoxide in plant leaves.

Materials:

-

Nitro blue tetrazolium (NBT) solution (0.1% w/v in 50 mM potassium phosphate (B84403) buffer, pH 7.8)

-

10 mM Sodium Azide

-

Ethanol (B145695) (96% v/v)

-

Chloroform

-

Solubilization solution: Dimethyl sulfoxide (DMSO) and 2M Potassium Hydroxide (KOH)

-

Spectrophotometer

Procedure:

-

Infiltration: Immerse detached plant leaves in the NBT solution containing sodium azide. Infiltrate under vacuum for a few minutes to ensure the solution penetrates the leaf tissue.

-

Incubation: Incubate the leaves in the dark for 2 hours.

-

Chlorophyll Removal: After incubation, transfer the leaves to 96% ethanol and heat to decolorize the chlorophyll, revealing the blue formazan staining.

-

Formazan Extraction: Once decolorized, dry the leaves and extract the formazan precipitate with chloroform.

-

Solubilization: Evaporate the chloroform and dissolve the formazan residue in a mixture of DMSO and 2M KOH.

-

Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer at 630 nm.

-

Quantification: The amount of formazan can be determined using a standard curve prepared with known concentrations of formazan.

Key Signaling Pathways of Superoxide Production

The NBT assay is a powerful tool for investigating cellular processes that involve the generation of reactive oxygen species (ROS). Superoxide is a primary ROS and is produced by several key enzymatic systems within the cell.

NADPH Oxidase (NOX) Pathway

The NADPH oxidase family of enzymes are major sources of regulated superoxide production in various cell types, particularly phagocytic cells like neutrophils and macrophages.

Caption: NADPH Oxidase (NOX) signaling pathway for superoxide production.

Mitochondrial Electron Transport Chain (ETC)

Mitochondria are a primary site of cellular respiration and a significant source of endogenous superoxide. Electrons can leak from Complex I and Complex III of the ETC and directly reduce molecular oxygen to superoxide.

Caption: Superoxide production via the mitochondrial electron transport chain.

Xanthine Oxidase Pathway

Xanthine oxidase is an enzyme involved in purine (B94841) catabolism that can also generate superoxide as a byproduct.

Caption: Xanthine oxidase pathway for superoxide generation.

NBT Assay Workflow

The following diagram illustrates the general workflow for a quantitative NBT assay in a cellular context.

Caption: General workflow for a quantitative NBT assay.

Conclusion

The spectrophotometric quantification of this compound provides a robust and widely accessible method for measuring superoxide production in biological systems. Understanding the spectral properties of NBD in different solvents and adhering to standardized protocols are essential for obtaining accurate and reproducible results. By employing the NBT assay, researchers in various fields, including immunology, neurobiology, and drug development, can effectively investigate the roles of oxidative stress and superoxide signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simple method for the solubilisation of reduced NBT, and its use as a colorimetric assay for activation of human macrophages by gamma-interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Superoxide in Nitro Blue Diformazan Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the superoxide (B77818) radical (O₂⁻) in the formation of nitro blue diformazan from nitro blue tetrazolium (NBT). This chemical reaction forms the basis of the widely used NBT assay, a fundamental tool for detecting and quantifying superoxide production in a variety of biological systems. Understanding the nuances of this assay is critical for researchers in fields ranging from immunology and neuroscience to drug discovery and development, where oxidative stress and reactive oxygen species (ROS) play a significant role.

The Core Reaction: Superoxide-Mediated Reduction of NBT

The fundamental principle of the NBT assay lies in the reduction of the water-soluble, pale yellow tetrazolium salt, nitro blue tetrazolium, into a water-insoluble, dark blue formazan (B1609692) product.[1][2][3][4] This conversion is driven by the superoxide radical, a primary reactive oxygen species. The interaction of NBT with superoxide disrupts the tetrazole ring, leading to the generation of a tetrazoinyl radical, which then dismutates to form the stable, colored formazan crystals.[3]

The reaction can be summarized as follows:

NBT (yellow, water-soluble) + O₂⁻ (superoxide) → Monoformazan + Diformazan (blue/purple, water-insoluble) [5]

This reaction provides a visual and quantifiable measure of superoxide production. The intensity of the blue color, which can be measured spectrophotometrically, is directly proportional to the amount of superoxide present in the sample.[1][2]

Experimental Applications: The NBT Assay

The NBT assay is a versatile method employed to assess superoxide production in various experimental models, including cell cultures, tissues, and cell-free systems.

Cellular Assays

In cellular assays, NBT is readily taken up by cells.[3] Intracellular superoxide, often generated by enzymes like NADPH oxidase in phagocytic cells, reduces the NBT to formazan, which precipitates within the cell.[1][4][6] This allows for both qualitative and quantitative assessments:

-

Qualitative Analysis: Microscopic examination reveals the deposition of blue formazan crystals within cells, providing a visual indication of superoxide production.[1][4] This is often used for histochemical staining in tissues.[7][8]

-

Quantitative Analysis: The precipitated formazan can be dissolved using solvents such as potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO).[1][2][4] The absorbance of the resulting solution is then measured, typically at a wavelength between 560 nm and 630 nm, to quantify the amount of superoxide produced.[1][2][7][9]

Cell-Free Assays

The NBT assay can also be adapted for cell-free systems to study the superoxide-generating capacity of specific enzymes or to screen for antioxidant activity of various compounds.[10] In such assays, a superoxide-generating system (e.g., xanthine/xanthine oxidase or photo-activated riboflavin) is used, and the ability of a test compound to inhibit the NBT reduction is measured.[11][12]

Signaling Pathways and Experimental Workflows

The generation of superoxide is a key event in many signaling pathways, particularly in the context of inflammation and immune responses. The NBT assay is instrumental in elucidating these pathways.

A typical experimental workflow for the quantitative NBT assay in a cellular context is outlined below.

Quantitative Data Presentation

The quantitative output of the NBT assay is typically presented as absorbance units or converted to the concentration of formazan or superoxide. The following tables summarize key quantitative parameters and findings from various studies.

| Parameter | Value/Range | Context | Reference |

| Wavelength for Absorbance Measurement | 560 - 630 nm | Spectrophotometric quantification of dissolved formazan. | [1][2][7][9] |

| Linearity of Absorbance | r = 0.9907 | Correlation between dissolved NBT absorbance and cell number. | [1][2] |

| Linear Range for Formazan | 0.5 - 8 µg | Linear relationship between absorbance and formazan amount. | [8] |

Table 1: Key Quantitative Parameters of the NBT Assay

| Cell Type / Condition | Stimulant | Key Findings | Reference |

| Phagocytic Cells (Neutrophils, Macrophages) | Phorbol myristate acetate (B1210297) (PMA) | Increased formazan production, indicating superoxide release. | [1][2][6] |

| Plant Leaves (Strawberry) | Biotic and Abiotic Stress | Significant increase in superoxide levels compared to control. | [7][8] |

| Ovine Oocytes and Cumulus Cells | Interleukin-7 (IL-7) | Dose-dependent increase in intracellular ROS (formazan precipitates). | [13] |

| Ovine Oocytes and Cumulus Cells | Tempol (Superoxide Scavenger) | Dose-dependent decrease in formazan precipitates. | [13] |

Table 2: Examples of Quantitative Findings from NBT Assays

Detailed Experimental Protocols

This section provides a generalized protocol for the quantitative colorimetric NBT assay for intracellular superoxide detection in cultured cells.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Nitro Blue Tetrazolium (NBT) solution (e.g., 1 mg/mL in PBS)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

2 M Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Experimental Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells with PBS.

-

Add the stimulant (e.g., PMA) diluted in culture medium to the wells. For control wells, add medium without the stimulant.

-

-

NBT Incubation:

-

Add NBT solution to each well.

-

Incubate the plate for a specific duration (e.g., 60-90 minutes) at 37°C.[9] During this time, superoxide produced by stimulated cells will reduce NBT to formazan.

-

-

Termination of Reaction and Cell Lysis:

-

Remove the NBT solution and wash the cells gently with PBS or methanol (B129727) to remove non-reacted NBT.[9]

-

Add a solution of 2 M KOH to each well to stop the reaction and dissolve the cell membranes.[1][2][4]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank (wells without cells) from the absorbance of the experimental wells.

-

The resulting absorbance values are proportional to the amount of superoxide produced.

-

Considerations and Limitations

While the NBT assay is a robust and widely used method, it is essential to be aware of its limitations:

-

Specificity: Although NBT is predominantly reduced by superoxide, other cellular reductants can contribute to formazan formation, potentially leading to an overestimation of superoxide levels.[14][15] The use of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide, can help to determine the superoxide-specific portion of NBT reduction.[16][17]

-

Interference: Certain compounds can interfere with the assay. For instance, nitric oxide has been shown not to interfere with the modified colorimetric NBT assay.[1][2]

-

Solubility: The formazan product is insoluble in aqueous solutions, necessitating the solubilization step for quantitative analysis, which can introduce variability.[12] Newer, water-soluble tetrazolium salts (e.g., WST-1) have been developed to circumvent this issue.[12]

Conclusion

The reduction of nitro blue tetrazolium by superoxide to form a colored diformazan product is a cornerstone of reactive oxygen species research. The NBT assay, in its various forms, provides a simple, sensitive, and quantifiable method to assess superoxide production in both cellular and cell-free systems. A thorough understanding of the underlying chemistry, experimental protocols, and potential limitations of this assay is crucial for obtaining reliable and interpretable data in the study of oxidative stress and its implications in health and disease. This technical guide serves as a comprehensive resource for researchers and professionals seeking to effectively utilize the NBT assay in their scientific endeavors.

References

- 1. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of NADPH Oxidase (NOX) Activity by nitro Blue Tetrazolium (NBT) Test in SLE Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Quantitative determination of superoxide in plant leaves using a modified NBT staining method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitro-blue tetrazolium (NBT) assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Modifying Polyacrylamide Background Color for the Nitroblue Tetrazolium-Based Superoxide Dismutase Staining Assay [scirp.org]

- 12. Superoxide generated by pyrogallol reduces highly water-soluble tetrazolium salt to produce a soluble formazan: a simple assay for measuring superoxide anion radical scavenging activities of biological and abiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Superoxide-dependent and superoxide-independent pathways for reduction of nitroblue tetrazolium in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Nitro blue tetrazolium staining: a morphological demonstration of superoxide in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Nitro Blue Diformazan Assay for Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The superoxide (B77818) anion (O₂⁻) is a primary ROS, and its quantification is a key indicator of cellular oxidative stress. The Nitro Blue Diformazan (NBT) assay is a widely used colorimetric method for the detection of superoxide production. This application note provides a detailed protocol for a quantitative NBT assay in a 96-well microplate format, suitable for cultured cells.

Principle of the Assay

The NBT assay relies on the ability of the superoxide anion to reduce the water-soluble, yellow tetrazolium salt, Nitro Blue Tetrazolium, into a water-insoluble, blue formazan (B1609692) precipitate.[1][2] This reaction is catalyzed by NADPH oxidase, a key enzyme in cellular ROS production. The amount of formazan produced is directly proportional to the amount of superoxide generated by the cells. By dissolving the formazan precipitate and measuring its absorbance, the level of intracellular superoxide can be quantified.[1][2]

Signaling Pathway of NBT Reduction by Superoxide

Caption: NBT reduction by superoxide anion.

Experimental Workflow

Caption: Experimental workflow for the NBT assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Nitro Blue Tetrazolium (NBT) | Sigma-Aldrich | N6876 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Potassium Hydroxide (KOH) | Sigma-Aldrich | P5958 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Trypsin-EDTA | Gibco | 25300054 |

| 96-well flat-bottom cell culture plates | Corning | 3596 |

Experimental Protocol

This protocol is adapted from Choi et al. and is optimized for a 96-well plate format.[1][2]

1. Reagent Preparation

-

NBT Stock Solution (10 mg/mL): Dissolve 100 mg of NBT in 10 mL of PBS. Store at -20°C in the dark.

-

NBT Working Solution (1 mg/mL): Dilute the NBT stock solution 1:10 in pre-warmed (37°C) cell culture medium without phenol (B47542) red. Prepare fresh before each experiment.

-

Potassium Hydroxide (KOH) Solution (2 M): Carefully dissolve 11.22 g of KOH in 100 mL of distilled water.

-

Formazan Standard: To prepare a formazan standard, chemically reduce NBT. A method for this can be adapted from Beauchamp and Fridovich, which involves the photochemical reduction of NBT. The purified formazan can then be weighed and dissolved in DMSO to create a stock solution of known concentration.

2. Cell Seeding and Treatment

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell type and growth rate.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treat the cells with the desired compounds (e.g., potential inducers or inhibitors of oxidative stress) for the appropriate duration. Include appropriate vehicle controls.

3. NBT Assay

-

After the treatment period, carefully remove the culture medium from each well.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of the NBT working solution (1 mg/mL) to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized for the specific cell type and experimental conditions.

-

After incubation, remove the NBT solution and wash the cells gently twice with 100 µL of PBS.

-

Add 120 µL of 2 M KOH to each well to lyse the cells.

-

Add 140 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes to ensure complete solubilization of the formazan.

4. Absorbance Measurement

-

Measure the absorbance of the solubilized formazan at 620 nm using a microplate reader.

-

Use wells without cells but containing all the reagents as a blank.

Data Presentation and Analysis

1. Formazan Standard Curve

To accurately quantify the amount of superoxide produced, it is recommended to generate a standard curve using a known concentration of formazan.

-

Prepare a series of dilutions of the formazan stock solution in a mixture of 2 M KOH and DMSO (at the same ratio as in the assay).

-

Measure the absorbance of these standards at 620 nm.

-

Plot the absorbance values against the known formazan concentrations to generate a standard curve.

Table 1: Example of Formazan Standard Curve Data

| Formazan Concentration (µg/mL) | Absorbance at 620 nm (Mean ± SD) |

| 0 | 0.050 ± 0.005 |

| 5 | 0.150 ± 0.010 |

| 10 | 0.255 ± 0.015 |

| 20 | 0.510 ± 0.020 |

| 40 | 1.020 ± 0.030 |

| 80 | 2.050 ± 0.050 |

2. Calculation of Superoxide Production

-

Subtract the blank absorbance from all sample and standard absorbance values.

-

Use the equation of the line from the formazan standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of formazan in each sample.

-

Normalize the amount of formazan to the cell number or protein concentration to account for variations in cell density.

Table 2: Example of Experimental Data

| Treatment | Absorbance at 620 nm (Mean ± SD) | Formazan Concentration (µg/mL) |

| Control | 0.350 ± 0.025 | 15.2 |

| Treatment A | 0.780 ± 0.040 | 34.5 |

| Treatment B | 0.210 ± 0.015 | 8.9 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background | - Contamination of reagents- Over-incubation with NBT- Phenol red in the medium | - Use fresh, sterile reagents- Optimize NBT incubation time- Use phenol red-free medium for the assay |

| Low signal | - Low cell number- Insufficient incubation time- Ineffective treatment | - Increase cell seeding density- Increase NBT incubation time- Verify the activity of the treatment compound |

| High variability | - Uneven cell seeding- Incomplete formazan solubilization | - Ensure a single-cell suspension before seeding- Mix thoroughly after adding KOH and DMSO |

Conclusion

The this compound assay is a robust and reliable method for quantifying intracellular superoxide production, a key indicator of oxidative stress. The provided protocol, optimized for a 96-well format, allows for high-throughput screening of compounds that may modulate cellular redox status. For accurate quantification, the use of a formazan standard curve is highly recommended. Careful optimization of cell number and incubation times will ensure reproducible and meaningful results.

References

Revealing Cellular Stress: A Detailed Guide to Nitro Blue Diformazan Staining

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this application note details the step-by-step protocol for Nitro Blue Diformazan (NBT) staining in cultured cells. This powerful technique allows for the visualization and quantification of intracellular superoxide (B77818) (O₂⁻), a key reactive oxygen species (ROS) indicative of cellular oxidative stress. Understanding and measuring oxidative stress is critical in a wide range of research areas, including inflammation, immunology, neurodegenerative diseases, and cancer.

The reduction of the water-soluble, yellow NBT by superoxide anions into a water-insoluble, dark blue formazan (B1609692) precipitate is the cornerstone of this assay.[1][2] This conversion provides a robust method for both qualitative microscopic assessment and quantitative spectrophotometric analysis of ROS production within cultured cells.[1]

Core Principles and Applications

The NBT assay is a widely utilized method to assess the metabolic activity of cells and specifically, the activity of NADPH oxidase, a primary enzyme responsible for producing superoxide in phagocytic and other cell types.[3][4] Upon stimulation by various factors, including pathogens, inflammatory mediators, or chemical agents, cytosolic components of NADPH oxidase translocate to the cell membrane, assemble into an active complex, and catalyze the production of superoxide.[3][4][5] This burst of superoxide production, often referred to as the oxidative burst, is a key component of the innate immune response but is also implicated in a variety of pathological conditions when dysregulated.

The intensity of the blue formazan staining directly correlates with the amount of superoxide produced, offering a reliable indicator of cellular oxidative stress. This application note provides protocols for both the visualization of formazan deposits in individual cells and the quantification of total formazan production within a cell population.

Experimental Protocols

Detailed methodologies for both qualitative and quantitative NBT staining are provided below. It is recommended to optimize incubation times and reagent concentrations for specific cell types and experimental conditions.

Qualitative this compound Staining for Microscopic Visualization

This protocol is designed for the visualization of formazan precipitates in adherent cultured cells on coverslips or chamber slides.

Materials:

-

Nitro Blue Tetrazolium (NBT) powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA) - Optional

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Glass slides and coverslips or chamber slides

-

Microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides in a multi-well plate at a density that will result in 60-80% confluency at the time of the assay. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of NBT Solution: Prepare a 0.1% (w/v) NBT solution in PBS. Warm the solution to 37°C and vortex to dissolve the NBT powder completely. Filter-sterilize the solution through a 0.22 µm filter. Prepare this solution fresh for each experiment.

-

Cell Treatment (Optional): If investigating the effect of a stimulant, remove the culture medium and replace it with fresh medium containing the desired concentration of the stimulant (e.g., PMA at 100 ng/mL). Incubate for the desired period (e.g., 30-60 minutes). A negative control group without the stimulant should be included.

-

NBT Incubation: Remove the cell culture medium and gently wash the cells once with pre-warmed PBS. Add the 0.1% NBT solution to the cells and incubate at 37°C for 30-60 minutes, or until a visible blue precipitate forms within the cells. Monitor the cells periodically under a microscope to avoid over-staining.

-

Fixation: Gently remove the NBT solution and wash the cells three times with PBS. Fix the cells by adding a 4% paraformaldehyde solution for 15 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with PBS.

-

Mounting and Visualization: Mount the coverslips onto glass slides using an appropriate mounting medium. For chamber slides, remove the chambers and mount with a coverslip. The intracellular blue/purple formazan deposits can be visualized using a bright-field microscope.

Quantitative this compound Staining for Spectrophotometric Analysis

This protocol allows for the quantification of formazan production in a 96-well plate format.

Materials:

-

Nitro Blue Tetrazolium (NBT) powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA) - Optional

-

2M Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and culture until they reach the desired confluency.

-

Preparation of NBT Solution: Prepare a 0.1% (w/v) NBT solution in cell culture medium. Warm to 37°C and ensure the NBT is fully dissolved.

-

Cell Treatment (Optional): If using a stimulant, replace the existing medium with the NBT solution containing the stimulant. For unstimulated controls, use the NBT solution without the stimulant.

-

NBT Incubation: Incubate the plate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

Removal of NBT Solution: After incubation, carefully remove the NBT solution from each well without disturbing the adherent cells.

-

Formazan Solubilization: To dissolve the intracellular formazan crystals, add 120 µL of 2M KOH to each well to solubilize the cell membranes, followed by the addition of 140 µL of DMSO.[2] Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution of the formazan.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at 620 nm using a microplate reader.[1][2] The absorbance is directly proportional to the amount of superoxide produced.

Data Presentation

The following table presents example data illustrating the relationship between the number of cells and the amount of formazan produced, as measured by absorbance. This demonstrates the quantitative nature of the assay.

| Number of Cells per Well | Mean Absorbance at 620 nm (± SD) |

| 0 (Blank) | 0.052 (± 0.003) |

| 5 x 10⁴ | 0.189 (± 0.015) |

| 1 x 10⁵ | 0.354 (± 0.021) |

| 2 x 10⁵ | 0.682 (± 0.035) |

| 4 x 10⁵ | 1.257 (± 0.058) |

Note: These are example data and actual absorbance values will vary depending on the cell type, metabolic activity, and experimental conditions. The absorbance of dissolved NBT formazan increases in proportion to the cell number.[1]

Visualization of Key Processes

To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Conclusion